Dimethyl 4-(acetylamino)isophthalate
Description
Dimethyl 4-(acetylamino)isophthalate is a dimethyl ester derivative of 4-(acetylamino)isophthalic acid. Structurally, it consists of an isophthalate backbone (1,3-benzenedicarboxylate) with an acetylamino (-NHCOCH₃) substituent at the 4-position and methyl ester groups at the 1- and 3-carboxylic acid positions. The acetylamino group introduces polarity and hydrogen-bonding capacity, which may influence solubility, reactivity, and biological activity compared to unsubstituted isophthalate esters.
Properties
Molecular Formula |
C12H13NO5 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
dimethyl 4-acetamidobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-10-5-4-8(11(15)17-2)6-9(10)12(16)18-3/h4-6H,1-3H3,(H,13,14) |
InChI Key |
AHXVBCYCPXILLV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Substituent Position : The meta (1,3-) vs. para (1,4-) ester positions in DMIP and DMTP significantly affect physical properties (e.g., melting points) and polymer compatibility .
- In contrast, the hydroxyl group in dimethyl 4-hydroxyisophthalate introduces acidity and hydrogen-bonding capacity .
- Acyl Chain Length: Dimethyl 5-(propionylamino)isophthalate has a longer acyl chain (propionyl vs. acetyl), which may increase lipophilicity and alter metabolic pathways .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
Key Findings :
- Melting Points: DMTP’s para-substitution yields a higher melting point (141°C) than DMIP’s meta-substitution (67–69°C). The acetylamino group in the target compound likely raises its melting point compared to DMIP due to intermolecular hydrogen bonding .
- Solubility: The acetylamino group improves water solubility relative to DMIP, though ester groups still limit hydrophilicity.
- Reactivity: The acetylamino group may undergo hydrolysis under acidic or basic conditions, releasing acetic acid and forming 4-aminoisophthalate derivatives .
Toxicity and Environmental Fate
- 4-(Acetylamino) Derivatives: The acetylamino group may reduce bioavailability due to increased polarity, though hydrolysis products (e.g., 4-aminoisophthalic acid) require further toxicological evaluation .
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